molecular formula C16H17NO3S B14275571 Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- CAS No. 182323-19-9

Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-

Cat. No.: B14275571
CAS No.: 182323-19-9
M. Wt: 303.4 g/mol
InChI Key: CAPQWPSFUGIRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group on the benzene ring and an N-substituted 2-oxoethyl group attached to another 4-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and reduces the risk of side reactions. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- involves the inhibition of specific enzymes and proteins. For example, it increases lysosomal membrane permeabilization and the release of cathepsin B, which cleaves and activates proapoptotic proteins such as BH3 interacting-domain death agonist and poly [ADP-ribose] polymerase 1. This leads to the induction of tumor cell death .

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonamide
  • p-Methylbenzenesulfonamide
  • p-Toluenesulfamide
  • p-Toluenesulfonylamide
  • p-Tolylsulfonamide

Uniqueness

Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in tumor cells sets it apart from other similar compounds, making it a valuable candidate for anti-cancer research .

Properties

CAS No.

182323-19-9

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-12-3-7-14(8-4-12)16(18)11-17-21(19,20)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3

InChI Key

CAPQWPSFUGIRSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.